molecular formula C11H24N2S B1302675 1-Decyl-2-thiourea CAS No. 24827-74-5

1-Decyl-2-thiourea

Cat. No.: B1302675
CAS No.: 24827-74-5
M. Wt: 216.39 g/mol
InChI Key: GSNUNTMZZWSJCW-UHFFFAOYSA-N
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Description

Significance of Thiourea (B124793) Scaffolds in Organic Synthesis and Ligand Design

The thiourea moiety is a fundamental building block in organic synthesis, serving as a precursor for the creation of a wide array of heterocyclic compounds. rsc.orgunlp.edu.ar Its ability to participate in diverse reactions makes it a valuable tool for synthetic chemists. conicet.gov.ar In the realm of ligand design, thioureas are particularly esteemed for their excellent coordination capabilities with a broad range of metal ions. mdpi.comrsc.org This is attributed to their structural versatility, which includes the capacity for σ-donating and π-acidic interactions, as well as the formation of stable inter- and intramolecular hydrogen bonds. mdpi.com The resulting metal complexes have found applications in catalysis, materials science, and more. rsc.orguobasrah.edu.iq

Overview of Current Research Trajectories for Alkyl-Substituted Thioureas

Current research into alkyl-substituted thioureas is vibrant and multifaceted. A significant area of investigation involves their application as corrosion inhibitors, particularly for steel in acidic environments. peacta.orgacs.orgresearchgate.net The mechanism often involves the adsorption of the thiourea derivative onto the metal surface, forming a protective barrier. peacta.orgacs.org Furthermore, the unique coordination properties of these compounds are being harnessed in the development of novel catalysts and in the synthesis of semiconductor nanoparticles. mdpi.comunizulu.ac.zanih.gov The ability of the thiourea scaffold to be readily functionalized with various alkyl groups allows for the fine-tuning of properties such as solubility and electronic effects, thereby expanding their potential applications. acs.org

Contextualizing 1-Decyl-2-thiourea within Contemporary Thiourea Chemistry

Within the broad family of thiourea derivatives, this compound emerges as a compound of specific interest. Its structure, featuring a ten-carbon alkyl chain, imparts distinct physicochemical properties that are being explored in various applications. Like other N-alkyl thioureas, it is investigated for its potential as a corrosion inhibitor and as a ligand in coordination chemistry. The long decyl chain can influence its solubility in organic solvents and its interaction with metal surfaces, making it a valuable subject for comparative studies within the field of thiourea chemistry.

Physicochemical Properties of this compound

The fundamental characteristics of this compound are crucial for understanding its behavior and potential applications.

PropertyValue
Molecular Formula C11H24N2S
Molecular Weight 216.39 g/mol

Data sourced from epa.gov

Synthesis and Spectroscopic Characterization

The synthesis of N-alkyl thioureas like this compound can often be achieved through the reaction of the corresponding amine with an isothiocyanate. nih.gov A general method involves adding the amine to a solution of the isothiocyanate in a suitable solvent at room temperature. nih.gov Another common route is the reaction of an acyl isothiocyanate with an amine. conicet.gov.ar

Spectroscopic techniques are essential for the characterization of this compound. Infrared (IR) spectroscopy would be expected to show characteristic bands for the N-H and C=S stretching vibrations. ksu.edu.tr Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, with chemical shifts indicative of the different proton and carbon environments within the molecule. mdpi.com

Role in Coordination Chemistry

The coordination chemistry of thiourea and its derivatives is a vast and well-studied field. mdpi.comrsc.org These compounds can act as versatile ligands, coordinating to metal centers in various modes.

Ligand Behavior and Coordination Modes

Thiourea derivatives can coordinate to metal ions as neutral monodentate ligands through the sulfur atom, or as anionic bidentate ligands involving both sulfur and nitrogen atoms. tandfonline.commdpi.com The specific coordination mode is influenced by factors such as the substituents on the nitrogen atoms, the nature of the metal ion, and the reaction conditions. rsc.org The presence of the decyl group in this compound can influence the steric and electronic properties of the resulting metal complexes.

Structural Analysis of Metal Complexes

X-ray crystallography is a powerful tool for the definitive structural elucidation of metal complexes. For related N,N'-substituted thiourea complexes, crystal structures have revealed various coordination geometries, including distorted tetrahedral and square planar arrangements around the metal center. rsc.org For instance, copper(I) complexes with thiourea ligands often exhibit a distorted tetrahedral geometry. rsc.org The analysis of bond lengths and angles in these structures provides insight into the nature of the metal-ligand interactions.

Applications in Materials Science and Industrial Processes

The unique properties of this compound and related compounds have led to their investigation in several applied areas.

Corrosion Inhibition

Thiourea derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. acs.orgacs.org Their inhibitory action is attributed to their ability to adsorb onto the metal surface, creating a protective film that hinders the corrosion process. peacta.org The efficiency of inhibition is often dependent on the concentration of the inhibitor and the molecular structure. acs.org For example, studies on similar compounds have shown that they can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. peacta.org The presence of the long decyl chain in this compound could enhance its adsorption on metal surfaces due to increased hydrophobicity.

Synthesis of Semiconductor Nanoparticles

Thiourea and its derivatives can serve as a sulfur source in the synthesis of metal sulfide (B99878) semiconductor nanoparticles, also known as quantum dots. nih.govrsc.org These nanomaterials have unique size-dependent optical and electronic properties. rsc.org In a typical synthesis, a thiourea derivative is reacted with a metal precursor at elevated temperatures. nih.gov The nature of the substituents on the thiourea can influence the reaction kinetics and the properties of the resulting nanoparticles. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2S/c1-2-3-4-5-6-7-8-9-10-13-11(12)14/h2-10H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNUNTMZZWSJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374132
Record name 1-Decyl-2-thiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24827-74-5
Record name 1-Decyl-2-thiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24827-74-5
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Structural Elucidation and Conformational Analysis of 1 Decyl 2 Thiourea Analogues

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of thiourea (B124793) derivatives. Techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in identifying functional groups and mapping the electronic environment of atoms within the molecule.

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in N-alkyl thioureas. colab.ws The spectra are characterized by specific bands that correspond to the vibrational modes of different bonds within the molecule. ajol.infoconicet.gov.ar

Key vibrational bands for N-substituted thioureas are typically observed in the following regions:

N-H Stretching: The N-H stretching vibrations usually appear as sharp bands in the region of 3200-3400 cm⁻¹. In some solid-state structures, the absence of a free N-H stretching band and the appearance of broad bands at lower frequencies can indicate the involvement of N-H groups in hydrogen bonding. scispace.com For instance, in some N-alkyl-N'-arylthioureas, a narrow band around 3355 cm⁻¹ is ascribed to non-associated N-H groups, while a broad band at 3174 cm⁻¹ suggests N-H participation in cyclic hydrogen-bonded dimers.

C-H Stretching: The stretching vibrations of the C-H bonds in the decyl group are typically found near 3000 cm⁻¹. ajol.info

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key marker for the thiourea core and is sensitive to the molecular environment and intermolecular interactions. conicet.gov.ar This band is generally observed in the range of 600–800 cm⁻¹, though its exact position can vary. conicet.gov.ar In some acyl thiourea derivatives, this mode has been assigned to absorptions around 755-761 cm⁻¹. conicet.gov.ar

C-N Stretching: The C-N stretching bands are also characteristic and typically appear around 1300 cm⁻¹. ajol.info

The table below summarizes typical vibrational frequencies for related thiourea derivatives.

Vibrational ModeTypical Frequency Range (cm⁻¹)References
N-H Stretch3200 - 3400
C-H Stretch~3000 ajol.info
C=O Stretch (in acyl analogues)~1600 - 1700 ajol.infoconicet.gov.ar
C-N Stretch~1300 ajol.info
C=S Stretch600 - 800 conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC)

NMR spectroscopy is a powerful technique for providing detailed information about the structure and electronic environment of the hydrogen and carbon atoms in 1-Decyl-2-thiourea. ajol.info

¹H NMR: In the proton NMR spectrum, the N-H protons of thioureas typically appear as broad signals in the downfield region. tsijournals.comscispace.com The chemical shift of these protons is sensitive to their environment, including hydrogen bonding. The protons of the decyl chain will exhibit signals in the upfield region, with characteristic splitting patterns that can be analyzed to confirm the structure. For example, the terminal methyl group (CH₃) would appear as a triplet, while the methylene (B1212753) (CH₂) groups would show more complex multiplets.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The thiocarbonyl carbon (C=S) is particularly noteworthy, often appearing at a downfield chemical shift, typically in the range of 180-190 ppm. tsijournals.comtandfonline.com The carbons of the decyl chain will have signals in the aliphatic region of the spectrum.

2D NMR (COSY, HMQC): Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are used to establish connectivity. mdpi.comresearchgate.net COSY experiments reveal which protons are coupled to each other, helping to trace the proton network through the decyl chain. dcu.ie HMQC correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C resonances. dcu.iersc.org

The following table shows representative chemical shifts for analogous N-substituted thioureas.

NucleusFunctional GroupTypical Chemical Shift (ppm)References
¹³CC=S180 - 190 tsijournals.comtandfonline.com
¹HN-HDownfield, broad tsijournals.comscispace.com

X-ray Crystallography for Solid-State Structures

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies of N-Alkyl Thioureas

Single-crystal X-ray diffraction studies on N-alkyl thioureas and related derivatives reveal crucial details about their molecular conformation and packing in the crystal lattice. nih.govcapes.gov.br These studies have shown that the thiourea moiety can adopt different conformations, and its geometry is influenced by the nature of the substituents. rsc.org For example, studies on N,N,N'-trisubstituted thioureas show how different substituents affect the delocalization within the thiourea core and the resulting crystal packing. iucr.org In many acyl thiourea derivatives, the molecules crystallize in common space groups like P2₁/n or P-1. rsc.org

Conformational Landscape and Isomeric Forms

Thiourea derivatives, including this compound, can exist in different conformational forms due to rotation around the C-N bonds. The primary conformations are typically referred to as syn and anti (or cis and trans), describing the orientation of the N-H bonds relative to the C=S bond. acs.orgacs.org

The main conformers are:

syn-syn: Both N-H bonds are oriented on the same side of the C=S bond.

syn-anti: The N-H bonds are on opposite sides of the C=S bond. acs.orgmpg.de

anti-anti: Both N-H bonds are oriented away from the C=S bond. acs.orgmpg.de

The relative stability of these conformers can be influenced by several factors, including steric hindrance from the substituents and the electronic environment. acs.org Computational studies have shown that for some thiourea catalysts, the syn-syn conformer is the most stable in the gas phase, while the anti-anti conformation, which is capable of forming double hydrogen bonds, is less favored energetically. acs.orgmpg.de However, the presence of substrates or the environment (e.g., in a crystal) can shift this preference. acs.orgmpg.de For instance, in many crystals, intermolecular hydrogen bonding favors the anti-anti orientation. mpg.de The conformation of the thiourea group is crucial as it dictates its ability to participate in hydrogen bonding and other non-covalent interactions, which is fundamental to its role in organocatalysis and molecular recognition. acs.orgrsc.org

Investigation of S, U, M, and Z Conformational Preferences

The conformational landscape of N-substituted thioureas, particularly those with an acyl group, is complex. In principle, several conformations are possible, defined by the dihedral angles around the central bonds. conicet.gov.ar For 1-acyl-3-substituted thioureas, four primary conformations are denoted as S, U, M, and Z, which describe the relative positions of the C=O and C=S double bonds. conicet.gov.ar

Structural studies on similar 1-acylthiourea compounds reveal a preference for a planar structure of the acyl thiourea group. researchgate.net Specifically, a conformation where the C=O and C=S bonds point in opposite directions, known as the "S-shape," is often favored. researchgate.netresearchgate.net This preference is stabilized by an intramolecular N-H···O=C hydrogen bond, which forms a stable six-membered pseudo-ring. researchgate.net For monosubstituted thioureas, the trans-trans conformation is often preferred in solution, which is critical for its potential to form dual hydrogen bonds with substrates. nih.gov While specific studies on this compound are not abundant, analysis of related N-alkyl substituted thioureas shows that the N-H groups can adopt either a cis or trans configuration relative to the thiocarbonyl group. nih.gov The trans conformation is generally more stable, though alkyl substituents can influence this preference through dispersion interactions. nih.gov

In a comprehensive analysis of 739 structures containing the -C(C=O)N(C=S)N- moiety, the S and U forms were found to be the most prevalent. conicet.gov.ar For 1-(acyl/aroyl)-3-(mono-substituted) thiourea derivatives, a nearly planar structure for the central -C(O)-NH-C(S)-NH- fragment is preferred, with the C=O and C=S groups in an opposite orientation. conicet.gov.ar

Influence of Alkyl Substitution on Molecular Conformation

The length and steric bulk of the alkyl substituent influence the ability of the thiourea molecules to self-aggregate through hydrogen bonding. researchgate.net Studies on N-alkyl derivatives of thiourea have shown that increasing the steric hindrance can affect the aggregation patterns. researchgate.net For instance, moving from N,N'-disubstituted to N-monoalkyl derivatives generally increases the ability to aggregate due to reduced steric hindrance around the hydrogen-bonding sites. researchgate.net

Advanced Analytical Methods for Compound Purity and Characterization

Ensuring the purity and verifying the structure of synthesized compounds like this compound is paramount. High-performance analytical techniques are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of thiourea derivatives. researchgate.netmdpi.com It is used for both qualitative identification and quantitative determination to assess compound purity. researchgate.netnih.govmdpi.com

In a typical LC-MS/MS analysis, the compound is first separated from impurities on a liquid chromatography column. The choice of column and mobile phase is critical; for thiourea and its derivatives, cation exchange or reversed-phase columns are often used. researchgate.netnih.gov Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these compounds, typically operating in positive ion mode. researchgate.netanalis.com.my

The mass spectrometer can be operated in multiple-reaction monitoring (MRM) mode for high specificity and sensitivity. researchgate.net In this mode, a specific parent ion (precursor ion) corresponding to the molecular weight of the target compound is selected and fragmented. The resulting daughter ions (product ions) are then monitored. For the parent compound thiourea (C H₄ N₂ S), the precursor ion is often m/z 77, which fragments to produce product ions at m/z 60 and 43. researchgate.net For this compound, the expected precursor ion would correspond to its molecular weight, and its fragmentation pattern would be key to its structural confirmation. This technique is invaluable for confirming the identity of the synthesized compound and for detecting any impurities, even at very low levels. nih.govncsu.edu

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. researchgate.net This method provides a crucial check of a compound's purity and verifies that its empirical formula matches the theoretical composition. mt.com The technique is based on the complete combustion of the sample in an oxygen-rich environment. azom.com

During the analysis, a small, precisely weighed sample is burned at a high temperature, converting the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). azom.comukm.my These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. azom.comukm.my

For this compound, with the chemical formula C₁₁H₂₄N₂S, the theoretical elemental composition can be calculated and compared against the experimental values obtained from the CHNS analyzer. A close agreement between the found and calculated percentages confirms the elemental composition and provides strong evidence of the sample's purity. ukm.mymdpi.com Any significant deviation can indicate the presence of impurities or residual solvent. analis.com.my

Theoretical vs. Experimental Elemental Composition Below is a table showing the theoretical elemental composition for this compound and an example set of experimental data for a related N-benzoyl-N'-(4'-cyanophenyl)thiourea to illustrate the comparison.

ElementTheoretical % (C₁₁H₂₄N₂S)Example Experimental % (C₁₅H₁₁N₃OS) mdpi.comExample Theoretical % (C₁₅H₁₁N₃OS) mdpi.com
Carbon (C)61.05%63.96%64.04%
Hydrogen (H)11.18%3.98%3.94%
Nitrogen (N)12.95%14.82%14.94%
Sulfur (S)14.82%11.60%11.40%

Computational and Theoretical Investigations of 1 Decyl 2 Thiourea Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular conformations and map out the distribution of electrons, which governs the molecule's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations provide a good balance between accuracy and computational cost, making them a prominent tool for studying ground-state properties of electronic systems.

For thiourea (B124793) derivatives, DFT is employed to optimize the molecular geometry and to calculate key electronic parameters. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. Other global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can also be derived from these orbital energies, providing a comprehensive picture of the molecule's reactivity.

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT for a Thiourea Derivative System

This table presents a typical set of data obtained from DFT calculations on a thiourea derivative, illustrating the type of information generated.

ParameterSymbolTypical Value RangeSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-5 to -7 eVElectron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1 to -2 eVElectron-accepting ability
HOMO-LUMO Energy GapΔE3 to 5 eVChemical reactivity and stability
Ionization PotentialIP5 to 7 eVEnergy required to remove an electron
Electron AffinityEA1 to 2 eVEnergy released upon gaining an electron
Electronegativityχ3 to 4.5 eVTendency to attract electrons
Chemical Hardnessη1.5 to 2.5 eVResistance to change in electron distribution

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MEP map, different potential values are represented by a color spectrum. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of most positive potential, which are prone to nucleophilic attack. Green and yellow denote regions of intermediate or near-zero potential. For 1-Decyl-2-thiourea, the MEP surface would likely show a high concentration of negative potential (red) around the sulfur atom of the thiocarbonyl group (C=S) due to its high electronegativity and lone pairs of electrons. The regions around the N-H protons would exhibit positive potential (blue), identifying them as sites for hydrogen bonding and nucleophilic interaction. The long decyl chain would primarily show near-neutral potential (green), reflecting its nonpolar, hydrophobic character.

Density Functional Theory (DFT) for Electronic Structure

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, crystal packing, and biological activity of molecules. Several computational techniques are dedicated to identifying and characterizing these weak forces, such as hydrogen bonds and van der Waals interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding and structure based on the topology of the electron density (ρ). QTAIM divides a molecule into atomic basins and identifies bond paths—lines of maximum electron density linking atomic nuclei.

A key element in QTAIM analysis is the Bond Critical Point (BCP), a point on the bond path where the electron density is at a minimum. The properties of the electron density at the BCP, such as its value (ρBCP) and its Laplacian (∇²ρBCP), reveal the nature of the interaction. For covalent bonds, ρBCP is high and ∇²ρBCP is negative. For non-covalent interactions like hydrogen bonds, ρBCP is low and ∇²ρBCP is positive. In the context of this compound, QTAIM can be used to identify and characterize intramolecular hydrogen bonds (e.g., N-H···S) and weaker van der Waals contacts involving the alkyl chain.

Table 2: Illustrative QTAIM Parameters for Different Interaction Types

This table shows typical topological parameters at Bond Critical Points (BCPs) for various interactions relevant to a thiourea system.

Interaction Typeρ(r) (a.u.)∇²ρ(r) (a.u.)Nature of Interaction
Covalent Bond (e.g., C-N)> 0.200< 0Shared-shell (strong)
Polar Covalent Bond (e.g., C=S)~0.150 - 0.250> 0 or < 0Shared-shell with ionic character
Hydrogen Bond (e.g., N-H···S)0.002 - 0.040> 0Closed-shell (weak, electrostatic)
Van der Waals (e.g., C-H···H-C)< 0.010> 0Closed-shell (very weak)

The Reduced Density Gradient (RDG) method provides a powerful and intuitive way to visualize non-covalent interactions in real space. This technique, often referred to as Non-Covalent Interaction (NCI) plotting, identifies NCI regions by analyzing the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity, and regions of low RDG at low electron density correspond to non-covalent interactions.

NCI plots display RDG isosurfaces, which are colored based on the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian. This coloring scheme distinguishes between different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds (λ₂ < 0).

Green surfaces represent weak, delocalized van der Waals interactions (λ₂ ≈ 0).

Red surfaces signify strong repulsive interactions, such as those found in sterically crowded regions or ring centers (λ₂ > 0).

For this compound, an NCI plot would be expected to show blue isosurfaces corresponding to intramolecular N-H···S hydrogen bonds. Large, green-colored surfaces would appear around the decyl chain, indicating the presence of extensive van der Waals forces that influence its conformation and packing.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wave function into a localized Lewis-like picture of chemical bonding, comprising one-center lone pairs (LP) and two-center bonds (BD). This method provides quantitative insight into charge transfer and hyperconjugative interactions within the molecule.

A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a more significant delocalization of electron density from the donor to the acceptor orbital. In thiourea derivatives, important donor-acceptor interactions often involve the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into the antibonding orbitals (BD) of adjacent bonds, such as π(C=S) or σ*(N-H). This analysis helps to explain the molecule's conformational preferences and electronic properties.

Table 3: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations

This table presents example stabilization energies (E(2)) for a thiourea derivative, highlighting key intramolecular charge transfer interactions.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (S)π* (C-N)15 - 30Lone pair delocalization
LP (N)π* (C=S)40 - 60Resonance stabilization
σ (C-H)σ* (N-H)0.5 - 2.0Hyperconjugation
LP (S)σ* (N-H)2.0 - 5.0Intramolecular hydrogen bond precursor

Reduced Density Gradient (RDG) Isosurfaces (NCI Plots)

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules and their interactions over time. These methods provide a detailed view of the conformational landscape and aggregation tendencies of molecules like this compound.

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and aggregation of thiourea derivatives. researchgate.net By simulating the movement of atoms over time, MD can reveal the energetically favorable conformations a molecule can adopt and how individual molecules interact to form larger aggregates. cresset-group.com These simulations can help map the energy landscape of a protein, providing insights into its biologically relevant conformations. cresset-group.com

Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in understanding the self-aggregation mechanisms of N-alkyl thioureas in various solvents. researchgate.netrsc.org These studies have shown that the ability of N-alkyl thioureas to aggregate is influenced by several factors, including the acid-base properties of the solute, hydrogen bonding with solvent molecules, and steric hindrance from the aliphatic chains. researchgate.netrsc.org

In weakly polar solvents like chloroform (B151607) and 1,2-dichloroethane, a competition exists between the formation of hydrogen bonds between solute molecules (N-H···S) and between the solute and solvent (C-H···S). researchgate.netrsc.org The strength of these interactions determines the extent of self-aggregation. For instance, the interaction with chloroform has been noted to be stronger, thus influencing the aggregation process. researchgate.netrsc.org

Studies have revealed that mono-N-alkyl-substituted thioureas exhibit a decrease in their dipole moments with increasing concentration, which is in contrast to their urea (B33335) counterparts. researchgate.netrsc.org This observation is indicative of different aggregation geometries. Furthermore, the transition from N,N'-disubstituted to N-monoalkyl derivatives leads to an increased tendency for aggregation due to reduced steric hindrance around the hydrogen-bonding sites. researchgate.netrsc.org The aggregation process can be quantified by determining aggregation constants, often denoted as K1 and K2, which represent stepwise additions of monomers to the aggregate. researchgate.netrsc.org

Molecular Dynamics for Conformational and Aggregation Behavior

Quantitative Structure-Activity Relationships (QSAR) for Thiourea Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool for understanding how the chemical structure of a compound relates to its biological activity. For thiourea analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to build predictive models and guide the design of more potent molecules. mdpi.comnih.gov These models are often developed in conjunction with molecular docking studies to provide a comprehensive understanding of ligand-receptor interactions. nih.gov

The reliability of QSAR models is assessed through various statistical parameters, including the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² for an external test set. mdpi.comnih.govacs.org

CoMFA is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their steric and electrostatic fields. The process involves aligning the molecules and then calculating the interaction energies between a probe atom and each molecule at various grid points.

In studies of thiourea analogues as inhibitors of various enzymes, CoMFA has proven to be a valuable tool. For instance, in a study of thiourea analogues as Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibitors, a CoMFA model yielded a high q² of 0.536 and an r² of 0.974. mdpi.comnih.govnih.gov The steric and electrostatic fields in this model contributed 49.6% and 50.4%, respectively, to the activity. nih.gov Similarly, a CoMFA model for arylthiourea derivatives showed a q² of 0.647 and an r² of 0.992, with the steric field contributing 70.5% and the electrostatic field 29.5%. acs.org These models provide contour maps that visualize regions where modifications to the molecular structure would likely lead to enhanced or diminished activity.

Table 1: CoMFA Statistical Results for Thiourea Analogues

Study Subject Steric Contribution (%) Electrostatic Contribution (%) Reference
MK-2 Inhibitors 0.536 0.974 49.6 50.4 nih.gov
Arylthiourea Derivatives 0.647 0.992 70.5 29.5 acs.org

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship.

For the same set of arylthiourea derivatives mentioned earlier, a CoMSIA model produced a q² of 0.732 and an r² of 0.989. acs.org The contributions of the different fields were found to be 34.1% for steric, 6.8% for electrostatic, 19.0% for hydrophobic, 5.2% for hydrogen bond donor, and 34.8% for hydrogen bond acceptor. acs.org In the study of MK-2 inhibitors, the CoMSIA model gave a q² of 0.556 and an r² of 0.779. nih.gov These results highlight the importance of various physicochemical properties in determining the biological activity of thiourea analogues.

Table 2: CoMSIA Field Contributions for Arylthiourea Derivatives

Field Contribution (%)
Steric 34.1
Electrostatic 6.8
Hydrophobic 19.0
Hydrogen Bond Donor 5.2
Hydrogen Bond Acceptor 34.8

These computational approaches provide a robust framework for investigating the molecular properties of this compound and its analogues, offering valuable guidance for future research and development.

Supramolecular Chemistry and Self Assembly of N Alkyl Thioureas

Intermolecular Hydrogen Bonding Networks in Thiourea (B124793) Assemblies

Hydrogen bonding is the principal force governing the self-assembly of thiourea derivatives. The directionality and strength of these bonds allow for the programmed assembly of molecules into larger, stable superstructures. rsc.orgacs.org The specific nature of the hydrogen bond donors and acceptors within the thiourea moiety leads to characteristic and often recurring structural motifs.

The most prominent interaction in the assembly of thiourea derivatives is the hydrogen bond between the N-H group (donor) and the thiocarbonyl sulfur atom (acceptor). scispace.com This N-H···S interaction is a recurring feature in the crystal structures of these compounds. conicet.gov.ar Thiourea molecules typically form centrosymmetric dimers through pairs of N-H···S bonds, creating a stable eight-membered ring motif denoted as R²₂(8) in graph-set notation. rsc.orgmdpi.com These bonds are considered medium-strength hydrogen bonds. nih.gov Studies comparing thioureas with their urea (B33335) analogues show that N-H···S hydrogen bonds are generally weaker than N-H···O bonds, which is attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen. acs.orgnih.gov

While the N-H···S bond is characteristic of thiourea self-assembly, N-H···O interactions can also play a significant role, particularly in acylthiourea derivatives or in co-crystals. conicet.gov.ariucr.org In many 1-acylthioureas, a strong intramolecular N-H···O hydrogen bond is formed between the amide proton and the carbonyl oxygen, which stabilizes a planar conformation of the molecule. conicet.gov.armdpi.comnih.gov Intermolecular N-H···O bonds can also occur, often leading to the formation of supramolecular layers. iucr.orgrsc.org The presence of competing acceptors (S and O) can lead to more complex and varied structural architectures.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance in N-Alkyl Thioureas
N-H···S Amide (N-H)Thiocarbonyl (C=S)~3.3 - 3.4 acs.orgacs.orgPrimary interaction for dimer and chain formation. rsc.orgconicet.gov.ar
N-H···O Amide (N-H)Carbonyl (C=O)~2.7 - 2.9 acs.orgnih.govOften intramolecular in acyl derivatives; can direct intermolecular assembly. iucr.orgnih.gov

This table provides typical values and roles for hydrogen bonds in thiourea derivatives based on crystallographic data.

The directional nature of N-H···S and N-H···O hydrogen bonds leads to the formation of well-defined supramolecular units, which are the building blocks of the crystal lattice. The most common unit is the centrosymmetric dimer, held together by a pair of N-H···S bonds. rsc.orgmdpi.com

These primary units can further assemble into higher-order structures. For example, molecules linked by N-H···S hydrogen bonds can form infinite one-dimensional zigzag chains. scispace.comnih.gov In other cases, cyclic thioureas have been shown to form tape motifs, where each molecule is hydrogen-bonded to two neighbors, creating robust, linear superstructures. acs.org These tapes can then pack into planar or puckered sheets, demonstrating a hierarchical assembly process. acs.org The formation of extensive two-dimensional layers is a common feature in the crystal packing of thioureas, often sustained by a combination of O-H···S and O-H···O hydrogen bonds in appropriately substituted molecules. iucr.orgrsc.org The specific arrangement, whether it be dimers, chains, or tapes, is influenced by factors such as steric hindrance from the alkyl groups and the presence of other functional groups. researchgate.netrsc.org

N-H···S and N-H···O Hydrogen Bond Interactions

Other Non-Covalent Interactions in Crystal Engineering

While strong hydrogen bonds define the primary structure, a suite of weaker non-covalent interactions provides additional stability and dictates the fine details of the three-dimensional crystal packing. rsc.org These interactions are crucial in crystal engineering for controlling the assembly of molecules into desired architectures.

Weaker, non-conventional hydrogen bonds, such as those involving carbon as a proton donor (C-H), are increasingly recognized as important for the stabilization of molecular crystals. In thiourea derivatives, C-H···S and C-H···O interactions are frequently observed. iucr.org The sulfur atom of the thiocarbonyl group, with its diffuse electron density, can act as an acceptor for protons from alkyl chains or aromatic C-H groups. rsc.orgmdpi.com These C-H···S interactions often supplement the primary N-H···S hydrogen bonds, linking dimers or chains into more complex three-dimensional networks. mdpi.com

Similarly, C-H···O interactions are prevalent, especially when carbonyl groups are present. nih.govnih.gov These interactions can be bifurcated, where one C-H group interacts with multiple acceptors, or they can link molecules into chains and sheets, providing crucial stabilization between layers. iucr.orgnih.gov The cumulative effect of these numerous weak interactions can be substantial, significantly influencing the final crystal packing. nih.gov

Interaction TypeDonorAcceptorTypical Distance (H···Acceptor, Å)Role in Crystal Packing
π-π Stacking Aromatic RingAromatic Ring~3.8 researchgate.netStabilizes packing in aromatic derivatives. conicet.gov.ar
C-H···S Alkyl/Aryl (C-H)Thiocarbonyl (C=S)~2.8 nih.govLinks primary hydrogen-bonded units. rsc.orgmdpi.com
C-H···O Alkyl/Aryl (C-H)Carbonyl (C=O)~2.5 researchgate.netReinforces 3D networks. iucr.orgnih.gov

This table summarizes the characteristics of other non-covalent interactions pertinent to the assembly of thiourea compounds.

π-π Stacking Interactions

Formation of Supramolecular Architectures

The ultimate supramolecular architecture of an N-alkyl thiourea crystal is the result of a delicate balance and cooperation between the various non-covalent interactions discussed. rsc.org The process is hierarchical: strong and directional N-H···S hydrogen bonds first guide the formation of primary motifs like dimers or chains. conicet.gov.armdpi.com These initial assemblies are then organized into more complex two-dimensional layers or three-dimensional networks by a combination of weaker yet numerous interactions, including C-H···S, C-H···O, and, where applicable, π-π stacking. iucr.orgrsc.orgconicet.gov.ar

The self-assembly process can lead to diverse and complex structures, from simple one-dimensional chains to intricate 3D networks. acs.orgtandfonline.com For a molecule like 1-decyl-2-thiourea, one would anticipate the formation of N-H···S bonded dimers or chains, with the long decyl groups likely influencing the packing of these units through van der Waals forces and weak C-H···S interactions, potentially leading to layered structures reminiscent of those seen in self-assembled monolayers of n-alkyl thiols. nih.gov The final structure is a testament to the power of molecular programming, where information encoded in the functional groups of a single molecule directs its spontaneous organization into a well-ordered, functional supramolecular system. uct.ac.za

Dimeric and Polymeric Self-Assembly Patterns

N-alkyl thioureas exhibit a strong tendency for self-assembly into larger structures through hydrogen bonding. The thiourea group contains two polar N-H groups that can act as hydrogen bond donors, interacting with the thiocarbonyl sulfur atom (C=S) which acts as a hydrogen bond acceptor. researchgate.netrsc.org This interaction is a primary driver for the formation of both dimeric and polymeric assemblies.

In many acyl thiourea derivatives, a common intermolecular pattern involves the formation of dimers through N-H···S=C hydrogen bonds. researchgate.net These dimeric structures can then further organize into more extended, polymeric chains. The specific conformation adopted by the thiourea molecules, often described as S, U, M, or Z forms, is heavily influenced by the interplay of these hydrogen bonds. mersin.edu.tr

Influence of Alkyl Chain Length on Aggregation Morphology

The length of the N-alkyl chain plays a significant role in determining the morphology of the self-assembled aggregates. This is a well-documented phenomenon in various self-assembling systems, where the alkyl chain length can dictate the packing, size, and shape of the resulting nanostructures. researchgate.netrsc.orgnih.gov

In studies of related amphiphilic molecules, increasing the length of the hydrophobic alkyl chain often facilitates self-assembly even at lower concentrations. mdpi.com This can lead to a transition in aggregate morphology, for instance, from rod-like to spherical shapes as the alkyl chain elongates. researchgate.net Conversely, some research has observed a decrease in the size of aggregates with an increase in the linear alkyl side chain length. researchgate.net

For N-alkyl thioureas, the hydrophobic interactions between the long alkyl chains, such as the decyl group in this compound, provide an additional driving force for aggregation, complementing the hydrogen bonding between the thiourea headgroups. The interplay between these forces dictates the final structure. Longer alkyl chains can lead to more organized, well-packed structures due to increased van der Waals interactions. nih.govmdpi.com However, they can also introduce steric constraints that favor certain packing arrangements over others. The solid-state properties, including molecular packing and thin-film morphology, are significantly influenced by the alkyl chain length. rsc.org

Application in Molecular Recognition and Receptor Design

The ability of thiourea derivatives to form specific hydrogen bonds makes them excellent candidates for the design of molecular receptors, particularly for anions. rsc.orgresearchgate.netcore.ac.uk The two N-H groups of the thiourea moiety can act as a "cleft" to bind anionic guest species.

Anion Binding and Sensing Mechanisms

Thiourea-based receptors bind anions primarily through hydrogen bonding interactions between the acidic N-H protons of the thiourea group and the anion. rsc.orgnih.gov The strength and selectivity of this binding are influenced by several factors:

Acidity of N-H Protons: Increasing the acidity of the N-H protons, typically by attaching electron-withdrawing groups to the thiourea core, enhances the hydrogen-bonding ability and leads to stronger anion binding. rsc.orgresearchgate.net

Number of Hydrogen Bond Donors: Receptors with multiple thiourea units or other hydrogen bond-donating groups often exhibit higher binding affinities. rsc.org

Anion Properties: The binding affinity follows trends related to the anion's basicity and charge density. For instance, more basic anions like fluoride (B91410) and acetate (B1210297) often show stronger binding than less basic ones like bromide or nitrate. nih.gov

The binding event can be transduced into a detectable signal, allowing the receptor to function as a sensor. mdpi.com Common sensing mechanisms include:

Colorimetric Sensing: Anion binding can alter the electronic properties of the receptor, leading to a visible color change. This is often achieved by incorporating a chromophore, such as a nitrophenyl group, into the receptor's structure. nih.gov

Fluorescence Sensing: The binding of an anion can cause a change in the fluorescence emission of the receptor (quenching or enhancement). mdpi.com This is achieved by coupling the thiourea binding site to a fluorophore.

Thiourea-based receptors have shown selectivity for various anions, with a typical binding order for halides being F⁻ > Cl⁻ > Br⁻ > I⁻, and for oxoanions, H₂PO₄⁻ > HSO₄⁻ > NO₃⁻. nih.gov

Exploration of N-Alkyl Thioureas as Molecular Receptors

N-alkyl thioureas, including this compound, serve as fundamental building blocks for more complex molecular receptors. rsc.orgacs.org The alkyl group, while not directly participating in the anion binding, can be modified to influence the receptor's properties, such as its solubility and the organization of multiple binding sites.

Researchers have designed a wide array of thiourea-based receptors by attaching the thiourea moiety to various scaffolds. researchgate.net These scaffolds can pre-organize the thiourea groups in a specific spatial arrangement, creating a binding pocket that is complementary in size and shape to a target anion, thereby enhancing selectivity. researchgate.net For example, bis(thiourea) derivatives with long alkyl chains (n=10 and n=12) have demonstrated notable activity, which is correlated with their binding affinity to specific biological targets. fip.org

The design of effective thiourea-based receptors involves a balance between the strength of the hydrogen-bonding interaction and the structural organization of the receptor molecule. researchgate.netacs.org The long decyl chain in this compound can contribute to the formation of organized assemblies, such as monolayers or micelles, which could present the thiourea binding sites in a cooperative manner for enhanced molecular recognition at interfaces.

Coordination Chemistry of 1 Decyl 2 Thiourea As a Ligand

Binding Modes and Ligating Properties of Thiourea (B124793) Derivatives

Thiourea derivatives are classified as ambidentate ligands, possessing multiple donor atoms—specifically sulfur and nitrogen—that can coordinate with metal ions. chemrevlett.com This dual-donor capability allows for a variety of coordination modes, influencing the structure and properties of the resulting metal complexes.

Monodentate and Bidentate Coordination through Sulfur and Nitrogen Atoms

Thiourea derivatives, including 1-Decyl-2-thiourea, primarily exhibit two main coordination modes: monodentate and bidentate. mdpi.comuzh.ch

Monodentate Coordination: In the most common monodentate mode, the thiourea ligand coordinates to a metal center through its sulfur atom. mdpi.comresearchgate.net This type of coordination is prevalent when the ligand is neutral. tandfonline.com The sulfur atom, being a soft donor, readily bonds with soft metal ions. researchgate.net

Bidentate Coordination: Thiourea derivatives can also act as bidentate ligands, coordinating through both the sulfur and one of the nitrogen atoms. mdpi.comtandfonline.com This chelation results in the formation of a stable four-membered metallocycle. tandfonline.comnih.gov Bidentate coordination often occurs when the thiourea ligand is deprotonated, acting as a monoanionic ligand. tandfonline.com The specific nitrogen atom involved in the coordination can lead to isomerism in the resulting complexes. tandfonline.com

The coordination behavior can be influenced by the reaction conditions. For instance, in neutral media, monodentate coordination through the sulfur atom is often favored, while in basic media, deprotonation can facilitate bidentate S,N-coordination. mdpi.com

Influence of Alkyl Substitution on Ligand Coordination Potential

The presence of an alkyl group, such as the decyl group in this compound, on one of the nitrogen atoms significantly influences the ligand's coordination properties. The introduction of an N-alkyl substituent can affect the electronic and steric characteristics of the thiourea backbone.

Electronically, the N-alkyl group can increase the electron density on the nitrogen and sulfur atoms through an inductive effect. asianpubs.org This enhanced electron density can strengthen the donor capacity of these atoms.

From a steric perspective, the size and conformation of the alkyl group can impact the coordination geometry and the stability of the resulting metal complexes. waikato.ac.nz The long decyl chain in this compound may introduce steric hindrance that could favor certain coordination geometries over others. While specific research on the direct influence of a decyl group is limited, studies on other N-alkylthioureas have shown that the alkyl substituent plays a role in the conformational possibilities of the ligand, which in turn affects how it coordinates with a metal center. researchgate.net The steric bulk of substituents on the thiourea ligand is known to affect the potential for isomerisation in the resulting metal complexes. waikato.ac.nz

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and other N-alkylthioureas typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Transition Metal Complexes (e.g., Cu, Ni, Pt, Pd, Ru, Au, Ag, Zn, Co)

A variety of transition metal complexes with thiourea derivatives have been successfully synthesized. uzh.ch The general procedure involves mixing the thiourea ligand with a salt of the desired metal, such as copper(II), nickel(II), platinum(II), palladium(II), ruthenium(II), gold(I), silver(I), zinc(II), or cobalt(II), in a suitable solvent like ethanol (B145695) or acetonitrile. researchgate.netnih.gov The reaction often proceeds at room temperature or with gentle heating. nih.gov The resulting complexes can then be isolated as precipitates and purified by recrystallization. ksu.edu.tr

For instance, the synthesis of palladium(II) and platinum(II) complexes has been achieved by reacting N-benzoyl thiourea derivatives with the metal precursors. researchgate.net Similarly, four-coordinate complexes of Co(II), Cu(II), and Zn(II) have been prepared using dialkylthioureas. researchgate.net The reaction of N-alkylthioureas with copper(II) salts can sometimes lead to the reduction of Cu(II) to Cu(I), resulting in the formation of copper(I) complexes. researchgate.net

Structural Characterization of Coordination Geometries (e.g., Square Planar, Tetrahedral, Half-Sandwich)

The coordination geometry of metal complexes with thiourea derivatives is dependent on the metal ion, its oxidation state, and the stoichiometry of the ligands. csbsju.edu Common geometries observed include square planar, tetrahedral, and half-sandwich structures.

Square Planar: This geometry is commonly observed for d⁸ metal ions such as Pt(II) and Pd(II). rsc.org In these complexes, the metal center is coordinated to four ligands in the same plane. For example, platinum(II) complexes with N-benzoyl thiourea derivatives have been shown to adopt a square planar geometry with the sulfur atom of the thiourea coordinated to the metal. researchgate.net

Tetrahedral: This geometry is typical for d¹⁰ metal ions like Zn(II) and Cd(II), as well as some Co(II) complexes. researchgate.netnih.gov In a tetrahedral complex, the central metal ion is bonded to four ligands. For example, a zinc(II) complex with diisopropylthiourea, [ZnCl₂(diptu)₂], was found to have a distorted tetrahedral geometry. nih.gov Similarly, cadmium(II) complexes with N-alkylthioureas can adopt a distorted tetrahedral geometry. researchgate.net

Half-Sandwich: Half-sandwich complexes, particularly with ruthenium(II), have been synthesized using functionalized thiourea ligands. conicet.gov.ar In these structures, the ruthenium atom is coordinated to a cyclopentadienyl-type ligand on one side and to the thiourea ligand and other ancillary ligands on the other. For instance, tridentate coordination of a pyridyl-functionalized thiourea to a (η⁶-C₆Me₆)Ru moiety has been reported. waikato.ac.nz

The table below summarizes some reported coordination geometries for metal complexes with thiourea derivatives.

Metal IonCoordination NumberTypical GeometryReference
Pt(II)4Square Planar researchgate.netrsc.org
Pd(II)4Square Planar researchgate.net
Zn(II)4Tetrahedral nih.gov
Cd(II)4Tetrahedral researchgate.net
Co(II)4Tetrahedral nih.govresearchgate.net
Ru(II)-Half-Sandwich waikato.ac.nzconicet.gov.ar

Spectroscopic and Crystallographic Analysis of Metal-Thiourea Complexes

The structures of metal-thiourea complexes are elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. mdpi.com The coordination of the sulfur atom to the metal center typically results in a shift of the ν(C=S) stretching frequency to a lower wavenumber, while the ν(C-N) stretching frequency may shift to a higher wavenumber. researchgate.net This is indicative of a decrease in the C=S bond order and an increase in the C-N bond order upon coordination. researchgate.net For example, in a study of N,N'-bis(4-methoxybenzylidene)thiourea complexes, coordination through the sulfur atom of the thiourea moiety was confirmed by shifts in the ν(C=S) band. chemrevlett.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide valuable information about the structure of the complexes in solution. mdpi.com In ¹H NMR, the signal for the N-H proton of the thiourea ligand often shifts downfield upon coordination, which is attributed to an increase in the C-N bond's π-electron density. researchgate.net In ¹³C NMR, the chemical shift of the thiocarbonyl carbon (C=S) is also sensitive to coordination. mdpi.com An upfield shift of the thiocarbonyl carbon signal can suggest a decrease in the thiocarbonyl bond order upon coordination to a metal like platinum(II). researchgate.net

The table below presents typical spectroscopic shifts observed upon coordination of thiourea ligands.

Spectroscopic TechniqueGroupObserved Shift upon S-CoordinationReference
IRν(C=S)Shift to lower frequency researchgate.net
IRν(C-N)Shift to higher frequency researchgate.net
¹H NMRN-HDownfield shift researchgate.net
¹³C NMRC=SShift in resonance mdpi.comresearchgate.net

Crystallographic Analysis:

Spectroscopic Signatures of Metal-Ligand Interactions

Thiourea and its derivatives are versatile ligands that typically coordinate to metal ions through the sulfur atom. uobasrah.edu.iqnih.gov This interaction characteristically leads to noticeable shifts in the compound's spectroscopic profile, particularly in infrared (IR) spectroscopy. Generally, upon coordination of a thiourea ligand to a metal center via the sulfur atom, the following changes are observed:

A decrease in the frequency of the ν(C=S) stretching vibration. researchgate.net

An increase in the frequency of the ν(C-N) stretching vibration. researchgate.net

A shift in the N-H stretching and bending frequencies.

These shifts are indicative of a decrease in the C=S double bond character and an increase in the C-N double bond character, confirming the participation of the sulfur atom in the metal-ligand bond.

However, for this compound specifically, there is no detailed published data providing the exact frequencies or the magnitude of these shifts upon complexation with various metal ions. While it can be inferred that its behavior would be analogous to other N-alkylthioureas, which also act as monodentate ligands binding through sulfur, specific spectroscopic data from dedicated studies on its complexes are absent from the available literature. researchgate.net

Table 1: General Infrared Spectral Changes in Thiourea Complexes

Vibrational Mode Typical Frequency (Free Ligand) Expected Shift upon Coordination (via Sulfur)
ν(N-H) ~3100-3400 cm⁻¹ Shift to higher or lower wavenumbers
ν(C-N) ~1470 cm⁻¹ Shift to higher wavenumbers (increase in bond order)
ν(C=S) ~730-840 cm⁻¹ Shift to lower wavenumbers (decrease in bond order)
This table represents generalized data for thiourea derivatives; specific data for this compound is not available.

Single-Crystal X-ray Diffraction of Metal-1-Decyl-2-thiourea Complexes

A thorough search of crystallographic databases and the scientific literature found no published single-crystal X-ray diffraction structures for any metal complex of this compound. Consequently, critical structural parameters such as:

Metal-Sulfur (M-S) bond lengths

Bond angles around the metal center

The specific coordination geometry (e.g., tetrahedral, octahedral)

The crystal packing and intermolecular interactions

for metal-1-Decyl-2-thiourea complexes remain undetermined. Without this experimental data, any discussion of the precise structure of these complexes would be purely speculative.

Electronic Properties and Stability of Coordination Compounds

The electronic properties of coordination compounds, which include their color, magnetic properties, and redox behavior, are dictated by the nature of the metal ion, the ligand, and the resulting metal-ligand bonding. uobasrah.edu.iq The stability of these complexes in solution is a critical factor for their practical application.

Research specifically mentioning this compound (DTU) has identified it as a highly effective and selective complexing agent for mercury(II) ions. researchgate.netresearchgate.net Studies focused on environmental remediation have used DTU within surfactant micelles to capture Hg(II) from aqueous solutions, demonstrating the formation of a stable Hg(II)-DTU complex. researchgate.netresearchgate.net The high selectivity suggests a strong affinity and the formation of a thermodynamically stable complex between the "soft" mercury cation and the soft sulfur donor of the thiourea ligand, consistent with Hard and Soft Acid-Base (HSAB) theory. cardiff.ac.uk

Beyond this specific application with mercury, there is a lack of information on the broader electronic properties and stability of this compound complexes. Data regarding:

Thermal Stability: No thermogravimetric analysis (TGA) or differential thermal analysis (DTA) studies are available to determine the decomposition patterns and thermal stability of its coordination compounds.

Electronic Spectra: There are no published UV-Vis spectra for its metal complexes, which would provide information on d-d electronic transitions or charge-transfer bands.

Electrochemical Properties: Cyclic voltammetry data, which would reveal the redox behavior of the metal center upon complexation, has not been reported for this compound complexes. uobasrah.edu.iq

Mechanistic Aspects of Chemical Transformations Involving N Alkyl Thioureas

Role of Thioureas in Organic Reactions

Thiourea (B124793) and its derivatives have emerged as powerful tools in organic synthesis, primarily due to their ability to act as organocatalysts. Their function stems from the unique electronic properties of the thiourea moiety, which can engage in various non-covalent and covalent interactions to activate substrates and facilitate reactions.

Catalytic Mechanisms in Organocatalysis

The primary mechanism by which thiourea derivatives, including N-alkyl thioureas, exert their catalytic effect is through hydrogen bonding. The two N-H protons of the thiourea core can form a bifurcated hydrogen bond with an electrophilic center, typically a carbonyl group, thereby activating the substrate towards nucleophilic attack. This "dual activation" is a hallmark of thiourea organocatalysis. dtic.milconicet.gov.ar

The presence of a long alkyl chain, such as the decyl group in 1-Decyl-2-thiourea, can modulate this catalytic activity. While direct studies on this compound are limited, research on other long-chain N-alkyl thioureas suggests that the alkyl group can influence the catalyst's solubility and create a specific microenvironment around the active site. For instance, in the aminolysis of N-acyl homoserine lactones, a substrate with a longer C12-alkyl chain exhibited lower reactivity with a thiourea catalyst compared to substrates with shorter chains (C4 and C6), suggesting that steric or solubility factors related to the long chain can impact the catalytic efficiency. dtic.mil Conversely, a study on 3-decyl-β-proline, though not a thiourea, highlighted that a decyl group can promote Michael reactions in water through hydrophobic interactions, indicating the potential for long alkyl chains to be advantageous in certain reaction media.

In a study on the Friedel-Crafts alkylation of trans-β-nitrostyrene with indole, an N-octyl substituted thiourea catalyst was investigated. The substitution of a methyl group with the longer octyl chain led to a slight increase in enantioselectivity but a significant decrease in the reaction rate. evitachem.com This suggests that the bulky decyl group in this compound might similarly influence the stereochemical outcome and kinetics of catalyzed reactions.

Table 1: Influence of N-Alkyl Substituent on a Thiourea-Catalyzed Friedel-Crafts Alkylation evitachem.com

Catalyst SubstituentReaction Time (h)Conversion (%)Enantiomeric Ratio (er)
N-Methyl487691:9
N-Octyl484193:7

This data suggests a trade-off between reaction rate and enantioselectivity as the alkyl chain length increases.

Brønsted Acid Catalysis via Thiourea Scaffolds

Beyond the well-established hydrogen-bonding model, there is growing evidence that thiourea derivatives can also function as Brønsted acids in catalytic cycles. mdpi.comnih.govrsc.org In this mechanistic pathway, the thiourea protonates the substrate, generating a more electrophilic species that can then react with a nucleophile. mdpi.comnih.gov This mode of catalysis challenges the traditional view of thioureas acting solely as hydrogen-bond donors.

Computational and experimental studies have shown that for certain reactions, such as the tetrahydropyranylation of alcohols, the Brønsted acid mechanism is the preferred pathway over the hydrogen-bonding mechanism. mdpi.comrsc.org The acidity of the thiourea N-H protons, which is enhanced by electron-withdrawing groups on the aryl substituents, allows for the protonation of substrates like 3,4-dihydro-2H-pyran (DHP) to form a reactive oxacarbenium ion. mdpi.com

While specific studies on the Brønsted acidity of this compound are not available, the presence of the electron-donating decyl group would likely decrease the acidity of the N-H protons compared to unsubstituted or aryl-substituted thioureas. This might make it a less effective Brønsted acid catalyst in reactions where high acidity is crucial. However, its ability to act as a Brønsted acid would be dependent on the specific substrate and reaction conditions. The involvement of a thiourea as a Brønsted acid represents a distinct mode of catalysis that should be considered in the development of new synthetic methods. nih.gov

Oxidation and Reduction Mechanisms of Thiourea Core

The sulfur atom in the thiourea core is susceptible to both oxidation and reduction, leading to a variety of reaction pathways and products. These redox processes are fundamental to the broader chemistry of thioureas.

Pathways for Thiourea Oxidation (e.g., to Formamidine (B1211174) Disulfides)

The oxidation of thiourea and its N-substituted derivatives is a well-studied process that typically leads to the formation of formamidine disulfides. mdpi.comresearchgate.netresearchgate.net This transformation involves the coupling of two thiourea molecules through a disulfide bond. The reaction can be effected by a range of oxidizing agents, including halogens, hydrogen peroxide, and metal complexes. researchgate.netresearchgate.netacs.org

The general mechanism for the oxidation to formamidine disulfide involves the initial one-electron oxidation of the thiourea to form a radical cation, which then dimerizes. Subsequent deprotonation yields the stable formamidine disulfide. The rate of oxidation can be influenced by the nature of the substituents on the nitrogen atoms. For instance, a study on the oxidation of various N-substituted thioureas with chloramine-T found that the rate of oxidation followed the order: N-allylthiourea > N-phenylthiourea > N-methylthiourea > thiourea > N-tolylthiourea. mdpi.com This indicates that electronic and steric effects of the substituent play a significant role. For this compound, the electron-donating nature of the decyl group might influence the rate of oxidation, though specific kinetic data is not available.

Further oxidation of formamidine disulfide can lead to other products such as formamidine sulfinic acid, cyanamide, and elemental sulfur, depending on the reaction conditions and the oxidant used. nih.gov The electro-oxidation of formamidine disulfide on a platinum electrode has been shown to yield thiourea, formamidine sulfinic acid, cyanamide, and elemental sulfur as the main products. nih.gov

Table 2: Products of Electro-oxidation of Formamidine Disulfide nih.gov

Product
Thiourea
Formamidine sulfinic acid
Cyanamide
Elemental sulfur

Radical-Based Mechanisms in Thiourea-Mediated Reactions

Thiourea and its derivatives can participate in and mediate a variety of radical-based reactions. chemicalbook.comresearchgate.net The sulfur atom can act as a radical scavenger or be involved in radical initiation and propagation steps.

One notable example is the reaction of thiourea with hydrogen peroxide, which can generate highly reactive hydroxyl radicals (•OH) through a metal-independent pathway. This finding is significant as thiourea has traditionally been used as a scavenger of hydroxyl radicals. researchgate.net The proposed mechanism involves the initial attack of H₂O₂ on the thiourea to form transient intermediates like formamidinesulfenic acid and formamidinesulfinic acid. These intermediates can then react further with H₂O₂ to produce hydroperoxyl intermediates that decompose to generate hydroxyl radicals.

The long alkyl chain in this compound could influence its role in radical reactions by altering its solubility and partitioning in different phases of a reaction mixture, potentially affecting the accessibility of the thiourea moiety to radical species or its ability to generate radicals. However, no specific studies on the radical-based reactions of this compound have been reported.

Heterocyclization Reactions Utilizing Thiourea Derivatives

Thiourea and its derivatives are versatile building blocks in the synthesis of a wide range of heterocyclic compounds. dtic.milresearchgate.netrsc.org The thiourea moiety can act as a C-N-C-S synthon, providing the necessary atoms to form various five- and six-membered rings.

Common heterocycles synthesized from thiourea derivatives include thiazoles, pyrimidines, 1,2,4-triazines, and 1,3-quinazolines. dtic.mil The synthesis often involves the condensation of the thiourea with a suitable bifunctional electrophile. For example, the reaction of thioureas with α-haloketones is a classic method for the synthesis of 2-aminothiazoles.

The synthesis of 1-Dodecyl-3-phenyl-2-thiourea, a compound structurally similar to this compound, is achieved through the reaction of dodecylamine (B51217) with phenyl isothiocyanate. mdpi.com A similar approach, reacting decylamine (B41302) with an appropriate isothiocyanate, would be a plausible route to synthesize this compound for its subsequent use in heterocyclization reactions.

Synthesis of Thiazole (B1198619) Derivatives

The synthesis of thiazole rings from thiourea derivatives is a well-established transformation in heterocyclic chemistry, most notably through the Hantzsch thiazole synthesis. bepls.com This method involves the reaction of a thiourea with an α-halocarbonyl compound. bepls.com In the case of 1-decanoyl-2-thiourea, the reaction proceeds via a condensation reaction with an α-haloketone or α-haloaldehyde.

The mechanism begins with the nucleophilic sulfur atom of the 1-decanoyl-2-thiourea attacking the electrophilic carbon of the α-halocarbonyl compound, displacing the halide to form an S-alkylated isothiourea intermediate. This is followed by an intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon of the former ketone. The resulting intermediate then undergoes dehydration to yield the final, stable aromatic thiazole ring. The use of N-acyl thioureas like 1-decanoyl-2-thiourea typically results in the formation of 2-acylaminothiazole derivatives.

The general reaction scheme for the Hantzsch synthesis using 1-decanoyl-2-thiourea is presented below:

Reaction Scheme: Hantzsch Thiazole Synthesis

1-Decanoyl-2-thiourea reacts with an α-haloketone. The sulfur atom acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by intramolecular cyclization and dehydration to form the 2-(decanamido)thiazole derivative.

Reactant 1Reactant 2 (α-halocarbonyl)ConditionsProduct Type
1-Decanoyl-2-thioureaα-chloro or α-bromo ketoneEthanolic reflux, base catalyst (optional)2-(Decanamido)-4-substituted-thiazole
1-Decanoyl-2-thioureaα-chloro or α-bromo aldehydeRoom temp. or gentle heating in solvent2-(Decanamido)-4,5-disubstituted-thiazole

This synthetic route is highly versatile, allowing for a wide range of substituents on the resulting thiazole ring, depending on the choice of the α-halocarbonyl reactant. globalresearchonline.netsciencescholar.us

Formation of Pyrimidine (B1678525), Triazole, and Other Heterocycles

The unique structural arrangement of N-acyl thioureas, including 1-decanoyl-2-thiourea, allows them to serve as key synthons for a variety of other heterocyclic systems.

Pyrimidine Derivatives

Pyrimidines can be synthesized from thiourea derivatives through condensation reactions with compounds containing a 1,3-dicarbonyl moiety or its synthetic equivalent. jetir.orgwikipedia.org For 1-decanoyl-2-thiourea, a common route involves reaction with a β-dicarbonyl compound, such as a β-ketoester or a malonic ester derivative, often under basic or acidic conditions.

The mechanism typically proceeds via an initial condensation between one of the nitrogen atoms of the thiourea and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by a cyclizing condensation, where the second nitrogen atom attacks the remaining carbonyl group, leading to the formation of the six-membered pyrimidine ring. Subsequent tautomerization and/or elimination reactions yield the stable aromatic or partially saturated pyrimidine derivative. The reaction with ethyl acetoacetate, for instance, would lead to a pyrimidine-thione derivative. wikipedia.org

Triazole Derivatives

The synthesis of 1,2,4-triazole (B32235) derivatives from N-acyl thioureas is another important transformation. researchgate.netnih.gov A common strategy involves the reaction of the N-acyl thiourea with hydrazine (B178648) or its derivatives. ijrpc.com In this process, the thiourea can act as a source of a C=S group and an adjacent nitrogen atom.

One plausible mechanism involves the initial reaction of hydrazine with the carbonyl group of the 1-decanoyl-2-thiourea, forming a hydrazone-like intermediate. This is followed by an intramolecular cyclization involving the thioamide part of the molecule. Oxidation or elimination of a small molecule (like water or hydrogen sulfide (B99878), depending on the exact pathway and reagents) then leads to the formation of the aromatic 1,2,4-triazole ring. Alternatively, N-acyl thioureas can be converted into N-acyl isothiocyanates, which then react with hydrazines to build the triazole ring. uran.uachemmethod.com

General Heterocycle Synthesis Pathways

Target HeterocycleCoreactantGeneral Conditions
Pyrimidineβ-Dicarbonyl compound (e.g., ethyl acetoacetate)Base (e.g., KOH, NaOEt) or Acid catalyst, reflux
1,2,4-TriazoleHydrazine hydrate (B1144303) or substituted hydrazinesReflux in a suitable solvent (e.g., ethanol)
Imidazoleα-HydroxyketoneReflux in DMF
Oxazole/ThiazineVaries with specific synthetic routeVaries

The versatility of 1-decanoyl-2-thiourea and other N-acyl thioureas as precursors in heterocyclic synthesis underscores their importance in medicinal and materials chemistry, providing pathways to a diverse range of functionalized molecules. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Decyl-2-thiourea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves the reaction of decylamine with thiourea derivatives under controlled pH and temperature. Optimize conditions by varying solvents (e.g., ethanol vs. DMF), stoichiometry, and catalysts (e.g., HCl for acid catalysis). Monitor progress via TLC or HPLC, and purify using column chromatography. Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .

Q. How can this compound be characterized structurally and functionally in preliminary studies?

  • Methodological Answer : Use NMR (¹H, ¹³C) to confirm alkyl chain integration and thiourea functional groups. FT-IR identifies N-H and C=S stretching vibrations. Elemental analysis validates stoichiometry. For functional screening, assess solubility in polar/non-polar solvents and stability under varying temperatures. Include X-ray crystallography (if crystalline) for definitive structural confirmation, employing SHELXL for refinement .

Q. What are the primary applications of this compound in current literature, and how do they inform hypothesis generation?

  • Methodological Answer : Literature surveys using SciFinder or Reaxys reveal its roles as a surfactant, corrosion inhibitor, or ligand in coordination chemistry. Prioritize peer-reviewed journals over patents. Cross-reference applications with analogous alkylthioureas (e.g., 1-cyclohexyl-3-allylthiourea) to identify gaps, such as unexplored biological activity or catalytic potential .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability be resolved across studies?

  • Methodological Answer : Contradictions may arise from impurities, measurement techniques (TGA vs. DSC), or environmental factors (humidity). Replicate experiments under standardized conditions, including control samples. Use statistical tools (e.g., ANOVA) to compare datasets. If discrepancies persist, propose hypotheses (e.g., polymorphic forms) and validate via variable-temperature XRD or spectroscopic monitoring .

Q. What computational strategies are effective for modeling this compound’s interaction with biomolecules or metal surfaces?

  • Methodological Answer : Employ density functional theory (DFT) to simulate binding energies with proteins or metals. Use software like Gaussian or ORCA for electronic structure analysis. Validate models with experimental data (e.g., adsorption isotherms, SPR assays). For dynamic interactions, apply molecular dynamics (MD) simulations in explicit solvent environments .

Q. How should researchers design experiments to investigate the environmental impact of this compound degradation byproducts?

  • Methodological Answer : Conduct accelerated degradation studies (UV irradiation, hydrolysis) and analyze products via LC-MS. Compare toxicity profiles using in vitro assays (e.g., Daphnia magna for ecotoxicity). Include negative controls and replicate across pH/temperature ranges. Reference EPA guidelines for environmental risk assessment frameworks .

Methodological Best Practices

  • Data Reproducibility : Document all synthetic steps, including batch-specific variations (e.g., solvent purity). Use IUPAC nomenclature and PubChem identifiers (e.g., CID) for clarity .
  • Conflict Resolution in Literature : Systematically compare methodologies (e.g., chromatography vs. recrystallization for purification) and highlight protocol-dependent outcomes in discussions .
  • Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per journal guidelines (e.g., Reviews in Analytical Chemistry standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.